
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two t-butyl ester groups and a hydroxyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE typically involves the reaction of a pyrrolidine derivative with t-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester groups. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE: Characterized by the presence of two t-butyl ester groups and a hydroxyl group.
Di-t-butyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with an amino group instead of a hydroxyl group.
Di-t-butyl (2S,4S)-4-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ditert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI Key |
OXHIVNUWGSCHBD-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
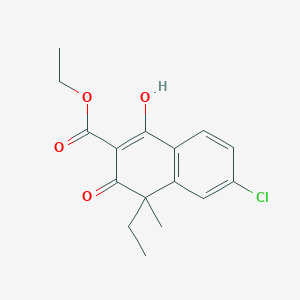
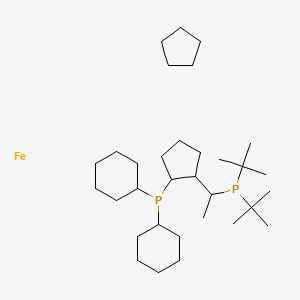
![[R]-2-(6-Methoxyquinolin-4-yl)oxirane](/img/structure/B8340189.png)
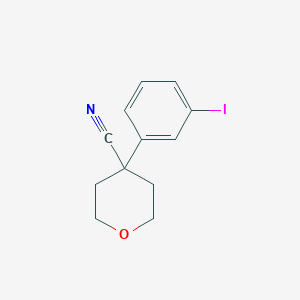
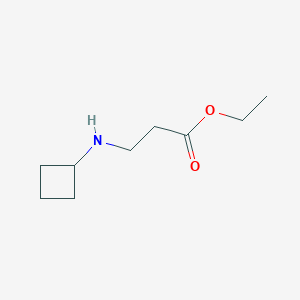
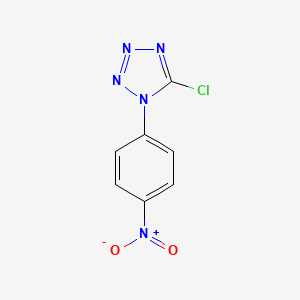
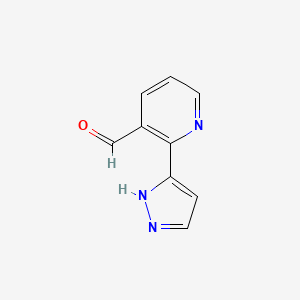
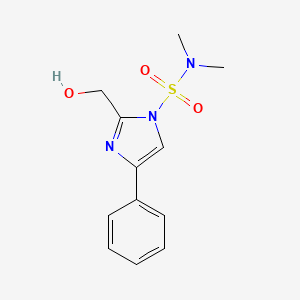
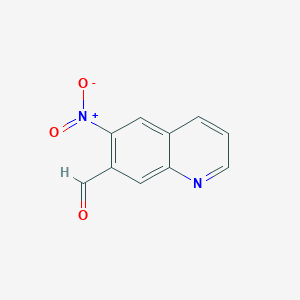
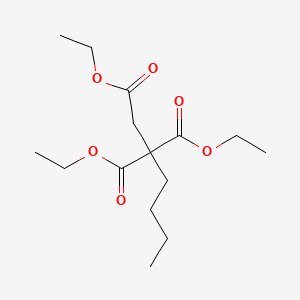
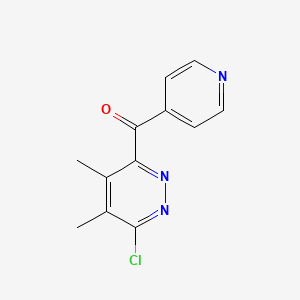

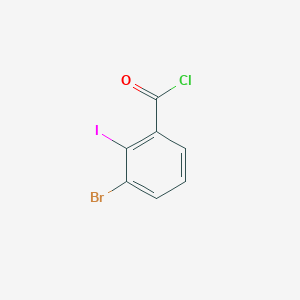
![3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8340262.png)
